An In-Depth Technical Guide to the Applications of Butanoic-d7 Acid in Research
An In-Depth Technical Guide to the Applications of Butanoic-d7 Acid in Research
For Researchers, Scientists, and Drug Development Professionals
Butanoic-d7 acid, a deuterated form of the short-chain fatty acid (SCFA) butyric acid, serves as a critical tool in various research disciplines. Its unique isotopic labeling allows for precise and accurate quantification of its non-labeled counterpart and enables detailed investigation into metabolic pathways. This technical guide provides a comprehensive overview of the primary applications of Butanoic-d7 acid, complete with experimental methodologies and data presentation.
Core Applications in Research
Butanoic-d7 acid is predominantly utilized in three key research areas:
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Internal Standard in Mass Spectrometry: Its most common application is as an internal standard for the quantification of butyric acid and other SCFAs in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The stable isotope label allows it to be distinguished from the endogenous analyte, thereby correcting for variations in sample extraction and analysis.[1]
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Metabolic Tracing: Butanoic-d7 acid can be used as a tracer to study the metabolic fate of butyrate in vivo. By introducing the labeled compound, researchers can track its absorption, distribution, and incorporation into various metabolic pathways, providing insights into cellular metabolism and host-microbiota interactions.
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Pharmacokinetic Studies: The deuterated form can be used to differentiate between exogenously administered and endogenously produced butyrate, which is crucial for understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of butyrate-based therapeutics.
Data Presentation: Properties and Quantitative Parameters
A summary of the key properties of Butanoic-d7 acid is presented below, along with typical quantitative parameters used in analytical methods.
| Property | Value | Reference |
| Chemical Formula | C₄HD₇O₂ | |
| Molecular Weight | 95.15 g/mol | |
| CAS Number | 73607-83-7 | |
| Isotopic Purity | ≥98 atom % D | |
| Typical Concentration as Internal Standard | 500 mg/L (in internal standard mix) | [1] |
| Analytical Method Performance (using deuterated standards) | Value Range | Reference |
| Linearity (R²) | > 0.99 | [1][2] |
| Recovery Rates | 95–117% | [1][2] |
| Reproducibility (RSD) | 1–4.5% | [1][2] |
Experimental Protocols
Detailed methodologies for the primary applications of Butanoic-d7 acid are outlined below.
Quantification of Short-Chain Fatty Acids using Butanoic-d7 Acid as an Internal Standard
a) Gas Chromatography-Mass Spectrometry (GC-MS) - Derivatization-Free Method
This protocol is adapted from a reliable, fast, and derivatization-free GC-MS method for the quantification of SCFAs in various biological matrices.[1][2]
Sample Preparation (Feces, Cecum, Liver, Adipose Tissue, Plasma): [1]
-
Weigh 30 mg of tissue or pipette 30 µL of plasma into a microcentrifuge tube.
-
Add 293.75 µL of ethanol.
-
Add 6.25 µL of a deuterated internal standard mix containing Butanoic-d7 acid (final concentration of 500 mg/L for each d-SCFA).[1]
-
Homogenize the sample by vortexing (for plasma) or using a tissue lyser.
-
Centrifuge at 13,000 g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 5 µL of 0.8 M NaOH and evaporate the solvent using a vacuum centrifuge.
-
Re-dissolve the remaining salts in 50 µL of ethanol.
-
Just before analysis, acidify the sample by adding 10 µL of 0.6 M succinic acid.
GC-MS Analysis:
-
GC System: Agilent 7890B GC or similar.
-
Mass Spectrometer: Agilent 5977B GC/MSD or similar.
-
Column: High-polarity polyethylene glycol column (e.g., SH-WAX, 60 m × 0.25 mm I.D., df=0.5 µm).
-
Injector Temperature: 200 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Initial temperature of 55 °C held for 1 minute, ramped to 105 °C at 8 °C/min and held for 2 minutes, then ramped to 190 °C at 30 °C/min and held for 1 minute.
-
MS Ion Source Temperature: 250 °C.
-
Detection Mode: Selected Ion Monitoring (SIM).
b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization
This protocol involves the derivatization of SCFAs to enhance their chromatographic retention and detection by LC-MS/MS.
Sample Preparation (Plasma/Serum):
-
Precipitate proteins by adding 150 µL of methanol to 50 µL of plasma, vortex for 1 minute, and centrifuge at 9900 g for 5 minutes.[3]
-
To 100 µL of the supernatant, add 10 µL of an internal standard solution containing Butanoic-d7 acid.[3]
-
Add 50 µL of 3-nitrophenylhydrazine (3-NPH) solution (50 mM in water:methanol 3:7 v/v) and 50 µL of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (50 mM in water:methanol 3:7 v/v).[3]
-
Add 50 µL of pyridine solution (7% v/v in water:methanol 3:7 v/v).[3]
-
Vortex the mixture for 2 minutes and then centrifuge at 9900 g for 10 minutes.[3]
-
Incubate the mixture for 1 hour at 800 rpm.[3]
-
Add 250 µL of 0.5% aqueous formic acid solution (v/v) and transfer to a vial for analysis.[3]
LC-MS/MS Analysis:
-
LC System: Exion LC system or similar.
-
Column: Phenomenex Kinetex C18 (100 mm × 2.1 mm, 2.6 μm) or similar.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
MS/MS System: SCIEX Triple Quadrupole or similar.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Metabolic Tracing with Butanoic-d7 Acid
While specific studies detailing the metabolic tracing of Butanoic-d7 acid are not abundant, the methodology follows the general principles of stable isotope tracing. The protocol outlined below is a conceptual framework based on studies using other labeled substrates like 13C-butyrate.
Experimental Design:
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Animal Model: C57BL/6 mice or other relevant models.
-
Tracer Administration: Administer Butanoic-d7 acid via oral gavage.[4][5] The dosage and timing will depend on the specific metabolic pathway and tissue of interest. A common dose for glucose tracing is 2 g/kg body weight.[4]
-
Sample Collection: Collect blood, tissues (e.g., colon, liver, brain), and feces at various time points post-administration (e.g., 15 min, 30 min, 2 hours, 4 hours).[4][6]
-
Metabolite Extraction: Extract metabolites from the collected samples using appropriate solvents (e.g., methanol for polar metabolites).
-
Analytical Measurement: Analyze the extracts using high-resolution mass spectrometry (e.g., GC-MS or LC-MS/MS) to measure the incorporation of deuterium into downstream metabolites.
Data Analysis:
-
Determine the isotopic enrichment in various metabolites to trace the metabolic fate of the administered Butanoic-d7 acid. This can reveal the contribution of exogenous butyrate to pathways such as the TCA cycle and fatty acid synthesis.
Pharmacokinetic Studies
Pharmacokinetic studies with Butanoic-d7 acid would aim to determine its absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocol:
-
Animal Model: Rats are commonly used for pharmacokinetic studies.
-
Drug Administration: Administer Butanoic-d7 acid intravenously (i.v.) and/or orally (p.o.) at a defined dose.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 90, 120, 240 minutes).
-
Sample Processing: Separate plasma from the blood samples.
-
Quantification: Quantify the concentration of Butanoic-d7 acid in the plasma samples using a validated LC-MS/MS method (as described in section 1b).
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data and determine key parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and bioavailability (F).
Visualization of Workflows and Pathways
Diagram 1: Workflow for SCFA Quantification using Butanoic-d7 Acid as an Internal Standard
Caption: Workflow for quantifying short-chain fatty acids using Butanoic-d7 acid.
Diagram 2: Metabolic Tracing of Butyrate
Caption: Simplified metabolic pathway for tracing orally administered Butanoic-d7 acid.
Diagram 3: Logic of Using a Deuterated Internal Standard
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
